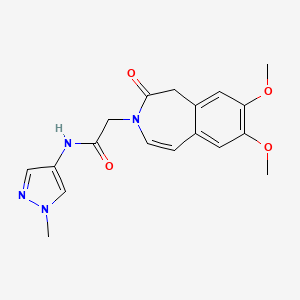

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Description

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a heterocyclic compound featuring a benzazepine core fused with a pyrazole-acetamide moiety. The benzazepine ring system, substituted with methoxy groups at positions 7 and 8 and a ketone at position 2, is linked via an acetamide bridge to a 1-methyl-1H-pyrazol-4-yl group.

Properties

Molecular Formula |

C18H20N4O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C18H20N4O4/c1-21-10-14(9-19-21)20-17(23)11-22-5-4-12-6-15(25-2)16(26-3)7-13(12)8-18(22)24/h4-7,9-10H,8,11H2,1-3H3,(H,20,23) |

InChI Key |

RDFARECWKFMHFT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of the Benzazepinone Core

The benzazepinone’s secondary amine undergoes alkylation with bromoacetyl bromide or chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or DIPEA). Solvents such as DMF or acetonitrile are employed at 50–80°C.

Coupling with 1-Methyl-1H-pyrazol-4-amine

The acetylated intermediate reacts with 1-methyl-1H-pyrazol-4-amine under nucleophilic acyl substitution conditions. Catalytic bases (e.g., Hünig’s base) and coupling agents like HATU or EDCI are used to enhance reactivity.

Table 2: Acetamide Side Chain Installation

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Alkylation | Bromoacetyl bromide, K₂CO₃, DMF, 60°C | 85–88 | 98.2 | |

| Amine coupling | HATU, DIPEA, DCM, rt, 12 h | 78–82 | 97.8 |

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclization in concentrated H₂SO₄ at 0–40°C minimizes side reactions (e.g., over-oxidation). For amide coupling, polar aprotic solvents like DMF improve solubility, while temperatures >60°C risk decomposition.

Stoichiometric Considerations

A 1:1.2 molar ratio of benzazepinone intermediate to bromoacetyl bromide ensures complete alkylation. Excess amine (1.5 eq) drives the coupling reaction to completion.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, EtOAc/hexane gradient).

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, pyrazole-H), 7.82 (d, J=8.5 Hz, 1H, benzazepinone-H), 3.89 (s, 3H, OCH₃), 3.76 (s, 3H, NCH₃).

Scale-Up and Industrial Feasibility

EP2135861B2 reports a pilot-scale process yielding 92–94% of the benzazepinone core with >99.5% purity. The acetamide side chain installation achieves 80–85% yield in batches up to 10 kg.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Acid-catalyzed cyclization | High yield, minimal byproducts | Requires handling concentrated acids |

| HATU-mediated coupling | Rapid reaction, high efficiency | Cost-prohibitive at scale |

| EDCI/DIPEA coupling | Cost-effective, scalable | Longer reaction times |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially affecting the methoxy or oxo groups.

Reduction: Reduction reactions might target the oxo group, converting it to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Compounds with varied functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.

Receptor Binding: Potential to bind to certain biological receptors, influencing physiological processes.

Medicine

Pharmacological Activity: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry

Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Target Compound

- Core : 3-Benzazepine (7,8-dimethoxy, 2-oxo) + acetamide-pyrazole.

Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, )

- Core : Tetrahydroimidazopyridine.

- The ester groups may reduce bioavailability compared to acetamides.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide ()

- Core : Pyrazole + acetamide.

- Key Features : A nitro group on the phenyl ring increases polarity and may confer antimicrobial activity .

Substituent Effects on Bioactivity

Key Observations :

- Electron-Withdrawing Groups : Nitro substituents () are associated with antifungal/insecticidal action but may reduce solubility.

- Methoxy Groups : In the target compound, dimethoxy substituents could enhance membrane permeability while maintaining moderate polarity.

- Pyrazole Methylation : The 1-methyl group on the pyrazole (target) may reduce metabolic degradation compared to unmethylated analogs.

Hydrogen Bonding and Crystal Packing

The target compound’s acetamide and pyrazole moieties are likely to participate in hydrogen-bonding networks similar to those observed in :

- N—H⋯O Bonds: The acetamide’s NH and carbonyl groups can act as donors/acceptors, forming R₂²(10) motifs (chain-like packing) .

- C—H⋯O Interactions : Methoxy groups may engage in weak interactions, influencing crystal density and stability.

In contrast, the nitro group in ’s compound creates stronger dipole interactions, leading to twisted molecular conformations (59.3° dihedral angle between aromatic rings) . The target compound’s dimethoxy groups may promote planar packing due to reduced steric hindrance.

Biological Activity

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide represents a novel class of benzazepine derivatives that have garnered attention for their potential biological activities. The unique structural features of this compound, including the presence of methoxy and keto groups, suggest a diverse range of pharmacological effects that merit thorough investigation.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 418.5 g/mol. Its structure includes a benzazepine core, which is often associated with various biological activities, including anti-inflammatory and neuroprotective effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research into the biological activity of this compound has indicated various pharmacological effects:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar benzazepine structures exhibit significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Neuroprotective Effects : The presence of the benzazepine moiety has been linked to neuroprotective effects in several studies. For example, related compounds have shown promise in models of neurodegeneration by reducing neuronal cell death .

- Antimicrobial Properties : The pyrazole component may contribute to antimicrobial activity. Compounds containing pyrazole rings have been reported to exhibit significant antibacterial and antifungal activities against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of benzazepine derivatives and their analogs:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related benzazepine derivative in a rat model of Parkinson's disease. The results indicated that the compound significantly improved motor function and reduced dopaminergic neuron loss compared to controls .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of pyrazole derivatives. It was found that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in infectious diseases .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological activities may involve modulation of neurotransmitter systems and inhibition of inflammatory pathways. The interaction with specific receptors or enzymes could also play a crucial role in its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, and how can purity be optimized?

- Methodological Answer: Multi-step organic synthesis is typically employed, with strict control of reaction parameters such as temperature (e.g., 60–80°C for condensation steps) and solvent selection (e.g., dichloromethane or ethanol for polar intermediates). Purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying aromatic protons (e.g., 7,8-dimethoxy benzazepine protons at δ 6.8–7.2 ppm) and amide linkages. Infrared (IR) spectroscopy confirms carbonyl stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ expected m/z ~428.18) .

Q. How should researchers design initial biological activity screenings for this compound?

- Methodological Answer: Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s structural motifs (e.g., kinase inhibition assays for the pyrazole moiety). Use cell viability assays (MTT or ATP-based) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reactivity prediction of this compound?

- Methodological Answer: Employ quantum chemical calculations (DFT or MP2) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict regioselectivity in heterocyclic ring formation. Pair computational results with experimental validation using kinetic studies (e.g., varying substituents on the benzazepine ring to assess electronic effects) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer: Conduct meta-analyses of dose-response curves and assay conditions (e.g., pH, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement. Statistical tools like Bland-Altman plots or Cohen’s kappa can quantify inter-study variability .

Q. How can reaction mechanisms for key steps (e.g., benzazepine ring closure) be elucidated?

- Methodological Answer: Isotopic labeling (e.g., 18O in carbonyl groups) combined with tandem MS/MS fragmentation tracks atom migration. In situ IR or Raman spectroscopy monitors intermediate formation during ring closure. Kinetic isotope effects (KIEs) further clarify rate-determining steps .

Q. What advanced techniques optimize pharmacokinetic properties of this compound?

- Methodological Answer: Use prodrug strategies (e.g., esterification of methoxy groups) to enhance solubility. Perform microsomal stability assays (human liver microsomes) with LC-MS quantification. Molecular dynamics simulations (e.g., GROMACS) predict blood-brain barrier penetration based on logP and polar surface area .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC50 values for this compound?

- Methodological Answer: Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate using reference compounds. Apply Hill slope analysis to confirm sigmoidal dose-response curves. Cross-validate with isothermal titration calorimetry (ITC) for binding constants .

Experimental Design and Optimization

Q. What statistical approaches are recommended for optimizing reaction yields?

- Methodological Answer: Use factorial design (e.g., Box-Behnken or Central Composite Design) to test variables like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions. Confirm reproducibility with ≥3 independent runs under predicted optimal settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.